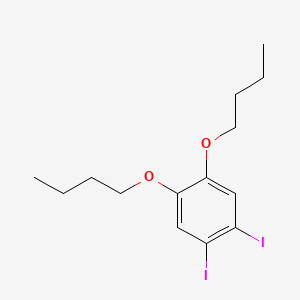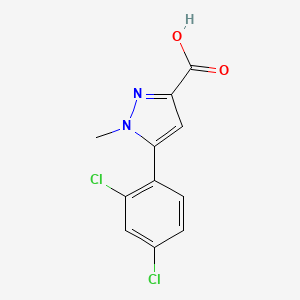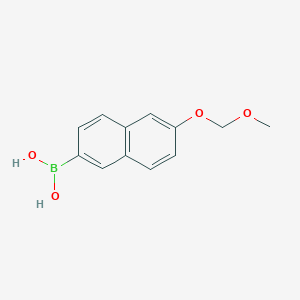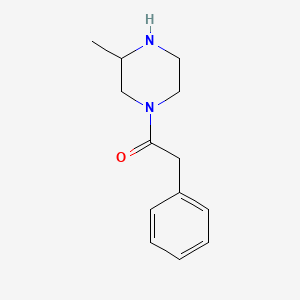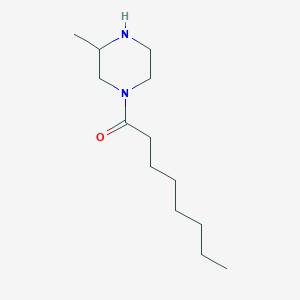
1-(3-Methylpiperazin-1-yl)octan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylpiperazin-1-yl)octan-1-one (MOPO) is an organic compound belonging to the piperazine family. It is a white, crystalline solid with a melting point of 69°C and a boiling point of 230°C. MOPO is a versatile compound used in a variety of applications, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of other compounds, such as 1,2-dihydro-3-methylpiperazine (DHMP).
作用機序
1-(3-Methylpiperazin-1-yl)octan-1-one is an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. It binds to the active site of the enzyme, preventing the binding of its substrates and thus inhibiting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme MAO, which is involved in the metabolism of neurotransmitters. In addition, it has been shown to inhibit the binding of drugs to their target proteins, and to have an inhibitory effect on the synthesis of peptides and other biologically active molecules.
実験室実験の利点と制限
1-(3-Methylpiperazin-1-yl)octan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and its synthesis is relatively simple. Additionally, its inhibitory effects on MAO and other enzymes make it useful for studying enzyme activity. However, this compound is not water-soluble, which limits its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 1-(3-Methylpiperazin-1-yl)octan-1-one. One potential direction is to investigate its effects on other enzymes and proteins. Additionally, further research could be done to investigate its effects on drug binding and the synthesis of peptides and other biologically active molecules. Other potential directions include exploring its use as a drug delivery system and investigating its potential therapeutic applications. Finally, research could be done to investigate its potential toxicity and side effects.
合成法
1-(3-Methylpiperazin-1-yl)octan-1-one can be synthesized by reacting 3-methylpiperazine with octan-1-one. The reaction is catalyzed by a strong base, such as sodium hydroxide, and proceeds in two steps. In the first step, the 3-methylpiperazine reacts with the octan-1-one to form a cyclic intermediate. In the second step, the cyclic intermediate is hydrolyzed to form this compound.
科学的研究の応用
1-(3-Methylpiperazin-1-yl)octan-1-one has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been used as a ligand in the study of the binding of drugs to their target proteins. Additionally, this compound has been used in the study of the structure and function of proteins, and in the synthesis of peptides and other biologically active molecules.
特性
IUPAC Name |
1-(3-methylpiperazin-1-yl)octan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-4-5-6-7-8-13(16)15-10-9-14-12(2)11-15/h12,14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLAUJZHFQYTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCNC(C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

